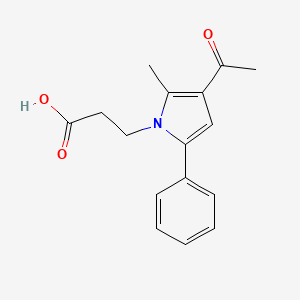

3-(3-acetyl-2-methyl-5-phenyl-1H-pyrrol-1-yl)propanoic acid

描述

3-(3-Acetyl-2-methyl-5-phenyl-1H-pyrrol-1-yl)propanoic acid (CAS: 913837-62-4) is a pyrrole-derived compound with a molecular formula of C₁₇H₁₉NO₄ and a molar mass of 301.34 g/mol . Its structure features a 1H-pyrrole core substituted with acetyl, methyl, and phenyl groups at positions 3, 2, and 5, respectively, linked to a propanoic acid chain.

属性

IUPAC Name |

3-(3-acetyl-2-methyl-5-phenylpyrrol-1-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3/c1-11-14(12(2)18)10-15(13-6-4-3-5-7-13)17(11)9-8-16(19)20/h3-7,10H,8-9H2,1-2H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFDINQMFYKEVAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(N1CCC(=O)O)C2=CC=CC=C2)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The synthesis of 3-(3-acetyl-2-methyl-5-phenyl-1H-pyrrol-1-yl)propanoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

Substitution Reactions:

Formation of Propanoic Acid Moiety: The propanoic acid group can be introduced through a reaction with a suitable carboxylic acid derivative, such as an ester or an acid chloride.

化学反应分析

3-(3-Acetyl-2-methyl-5-phenyl-1H-pyrrol-1-yl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ketone and carboxylic acid groups into alcohols.

Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

Synthesis of Pyrazole Derivatives

3-(3-Acetyl-2-methyl-5-phenyl-1H-pyrrol-1-yl)propanoic acid can be used in multicomponent reactions (MCRs) to synthesize pyrazole derivatives . Pyrazoles have diverse biological activities, including antibacterial, anticancer, and antifungal properties . MCRs are advantageous due to their pot, atom, and step economy, making them popular in pharmaceutical and medicinal chemistry .

Antibacterial Activity

Pyrazole derivatives synthesized via MCRs have shown promising antibacterial activity against various bacterial strains .

Case Study:

- One study evaluated pyrano[2,3-c]pyrazoles synthesized through a five-component reaction using 5-methyl-1,3,4-thiadiazole-2-thiol, aldehydes, malononitrile, ethyl 4-chloro-3-oxobutanoate, and hydrazine hydrate .

- These compounds were screened against Gram-positive (Staphylococcus aureus and Bacillus subtilis) and Gram-negative (Proteus vulgaris and Escherichia coli) bacterial strains .

- Some compounds exhibited better antibacterial efficacy than ciprofloxacin, a standard drug, with inhibition zones ranging from 15–31 mm .

- Further analysis determined the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of the most active compounds .

Another study reported the synthesis of pyrazole derivatives via a three-component reaction using 1-phenyl-3-(2-(tosyloxy)phenyl)propane-1,3-dione, N, N-dimethylformamide dimethyl acetal, and different amines . These compounds were screened against Gram-positive (Bacillus subtilis and Staphylococcus aureus) and Gram-negative (Escherichia coli and Pseudomonas aeruginosa) bacterial strains, with some showing comparable or better efficacy than ampicillin .

Anti-inflammatory and Anti-ulcer Activities

Aryl (4-Aryl-1H-Pyrrol-3-yl) (Thiophen-2-yl) Methanone Derivatives, which contain a pyrrole moiety, have demonstrated anti-inflammatory and anti-ulcer activities . One compound, PY-5, showed 80.65% inhibition at 200mg in anti-inflammatory and anti-ulcer activity screenings .

Potential Hazards

This compound is classified as an irritant .

Supplier Information

作用机制

The mechanism of action of 3-(3-acetyl-2-methyl-5-phenyl-1H-pyrrol-1-yl)propanoic acid depends on its specific application. In biological systems, it may interact with proteins and enzymes, affecting their function and activity. The molecular targets and pathways involved can vary, but typically include interactions with active sites of enzymes or binding to specific receptors .

相似化合物的比较

Structural Analogues with Antimicrobial Activity

Chlorinated 3-Phenylpropanoic Acid Derivatives Compounds such as 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid (1), its methyl ester (2), and 3-(3-chloro-4-hydroxyphenyl)propanoic acid (3) () share a phenylpropanoic acid backbone but differ in halogenation and hydroxylation patterns. These compounds, isolated from Streptomyces coelicolor, exhibit selective antimicrobial activity against Escherichia coli and Staphylococcus aureus . In contrast, the target compound lacks halogen substituents, which are critical for the antimicrobial efficacy observed in chlorinated derivatives.

Key Differences :

- Halogenation : Chlorine atoms in compounds 1–3 enhance lipophilicity and microbial membrane disruption, a feature absent in the acetyl- and methyl-substituted pyrrole derivative.

Analgesic Propanoic Acid Derivatives

Amide Derivatives of 3-[1-(3-Pyridazinyl)-5-phenyl-1H-pyrazole-3-yl]propanoic Acids () These compounds, such as 5a, 5f, 5n, and 5o, demonstrated analgesic activity comparable to aspirin in acetic acid-induced writhing tests. Their structure combines pyrazole and pyridazine rings with a propanoic acid chain, differing from the target compound’s pyrrole core .

Key Differences :

- Heterocyclic Core : Pyrazole-pyridazine systems may enhance hydrogen bonding or π-π stacking with pain receptors, whereas the acetylated pyrrole in the target compound could modulate solubility or metabolic stability.

- Substituents : The acetyl group in the pyrrole derivative may reduce metabolic oxidation compared to ester or amide functionalities in analgesic analogs.

Aroma-Active Propanoic Acid Esters

3-(Methylthio)propanoic Acid Methyl/Ethyl Esters (Evidences 5, 6) These esters, identified in pineapple volatiles, contribute to fruity aromas. For example, 3-(methylthio)propanoic acid ethyl ester reached concentrations of 78.06 µg·kg⁻¹ in Tainong No. 6 pineapples . The target compound’s phenyl and acetyl groups render it non-volatile and unsuitable for flavor applications.

Key Differences :

- Volatility : Methylthio esters are small, volatile molecules, whereas the target compound’s aromatic substituents increase molecular weight and reduce volatility.

- Functionality: The propanoic acid in aroma compounds is esterified, whereas the target compound retains a free carboxylic acid group.

Pyrrole-Containing Propanoic Acid Derivatives

3-[2-[[3-(2-Carboxyethyl)-5-[(3,4-dimethyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-4-methyl-5-oxopyrrol-3-yl]propanoic Acid () This complex pyrrole derivative contains three pyrrole rings and multiple carboxyethyl groups.

Key Differences :

- Ring Systems : Multiple fused pyrrole rings in ’s compound may enable extended conjugation or redox activity, unlike the single pyrrole in the target.

- Applications : The carboxyethyl groups in ’s compound could facilitate polymer formation, whereas the acetyl and phenyl groups in the target compound might favor small-molecule interactions.

Sulfamoyl-Substituted Propanoic Acids

3-(N-(4-Sulfamoylphenyl)amino)propanoic Acid () This compound, synthesized for studying halogenation reactions, features a sulfamoyl group linked to the propanoic acid chain.

Key Differences :

- Functional Groups : Sulfamoyl groups are polar and may improve water solubility, whereas the acetyl and phenyl substituents in the target compound increase hydrophobicity.

- Reactivity: The amino group in ’s compound allows for hydrazone formation, whereas the pyrrole’s acetyl group may undergo nucleophilic substitution.

生物活性

3-(3-Acetyl-2-methyl-5-phenyl-1H-pyrrol-1-yl)propanoic acid is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Basic Information

- Chemical Formula : C₁₆H₁₇NO₃

- CAS Number : 396123-28-7

- Molecular Weight : 273.31 g/mol

- Structure : The compound features a pyrrole ring substituted with an acetyl group and a phenyl group, contributing to its biological activity.

Hazard Information

The compound is classified as an irritant, necessitating careful handling in laboratory settings .

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways:

- N-Methyl-D-Aspartate Receptor Modulation : This compound may act as a positive allosteric modulator of NMDARs, which are critical in synaptic plasticity and memory formation. Dysfunction in these receptors is linked to neurological disorders such as Alzheimer's and schizophrenia .

- Antimicrobial Activity : Preliminary studies indicate that derivatives of pyrrole compounds demonstrate antimicrobial properties, suggesting that this compound may exhibit similar effects .

- Anti-cancer Potential : Research into similar pyrrole derivatives has shown promise in inhibiting cancer cell proliferation, indicating potential therapeutic applications for this compound in oncology .

Study 1: Neuroprotective Effects

A study evaluated the neuroprotective effects of pyrrole derivatives on neuronal cells exposed to oxidative stress. The results indicated that these compounds could reduce cell death and improve cell viability through modulation of NMDARs, highlighting the potential of this compound in neuroprotection .

Study 2: Antimicrobial Efficacy

In another investigation, various pyrrole derivatives were synthesized and tested for antimicrobial activity against several bacterial strains. The results showed that certain derivatives exhibited significant antibacterial properties, suggesting that this compound could be further explored for its antimicrobial potential .

Table 1: Summary of Biological Activities

Table 2: Comparison with Related Compounds

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 3-(3-acetyl-2-methyl-5-phenyl-1H-pyrrol-1-yl)propanoic acid, and how do reaction conditions influence yield?

- Methodological Answer : Two primary catalytic methods are reported:

- Triflic Acid (TfOH) Catalysis : Reaction of precursors with TfOH (0.5 mL, 6.45 mmol) in CH₂Cl₂ at 0°C for 2 hours, yielding intermediates that undergo cyclization and purification via solvent extraction .

- AlX₃ (X = Cl, Br) Catalysis : Use of phenyl-AlX₃ complexes (1.8 mmol) in benzene at room temperature for 1 hour, followed by extraction with ethyl acetate .

- Key Considerations : TfOH offers faster kinetics but requires strict temperature control, while AlX₃ tolerates ambient conditions but may introduce halogenated impurities. Yields range from 65–85% depending on solvent polarity and catalyst loading.

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

- Methodological Answer :

- X-ray Crystallography : Resolves acetyl and phenyl substituent orientations (e.g., dihedral angles between pyrrole and phenyl rings) .

- ¹H/¹³C NMR : Key signals include δ ~2.1 ppm (acetyl methyl), δ ~6.8–7.5 ppm (phenyl protons), and δ ~170 ppm (carboxylic acid carbonyl) .

- IR Spectroscopy : Confirms carboxylic acid (O-H stretch ~2500–3300 cm⁻¹) and acetyl C=O (~1680 cm⁻¹) .

Advanced Research Questions

Q. How can researchers optimize synthetic protocols to minimize impurities like acetyl-group hydrolysis byproducts?

- Methodological Answer :

- Impurity Profiling : Use HPLC with C18 columns (e.g., LGC Standards’ impurities catalog) to detect hydrolyzed products like 3-(2-methyl-5-phenyl-1H-pyrrol-1-yl)propanoic acid .

- Mitigation Strategies :

- Reduce water content in solvents (<50 ppm) via molecular sieves.

- Employ mild acidic conditions (pH 4–6) during workup to preserve the acetyl group .

Q. What experimental approaches resolve contradictions in reported antimicrobial activity data for this compound?

- Methodological Answer :

- Data Reconciliation :

| Study | MIC (μg/mL) vs. S. aureus | Key Variable |

|---|---|---|

| A | 12.5 | Solvent: DMSO |

| B | 25.0 | Solvent: Ethanol |

- Recommendations :

- Standardize solvent (e.g., DMSO ≤1% v/v) and bacterial inoculum size (CFU/mL).

- Validate via time-kill assays to distinguish bacteriostatic vs. bactericidal effects .

Q. How does the compound’s stereoelectronic profile influence its reactivity in nucleophilic acyl substitution reactions?

- Methodological Answer :

- Computational Modeling : DFT calculations (B3LYP/6-31G*) show the acetyl group’s electron-withdrawing effect activates the pyrrole β-position for electrophilic attacks.

- Experimental Validation : React with Grignard reagents (e.g., MeMgBr) to track regioselectivity via LC-MS .

Q. What strategies address solubility challenges in biological assays?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。